5-[(3-Methylbutyl)amino]pentan-1-ol

Lipophilicity Physicochemical profiling ADME prediction

5-[(3-Methylbutyl)amino]pentan-1-ol (CAS 6947-13-3) is a secondary amino alcohol with the molecular formula C₁₀H₂₃NO and a molecular weight of 173.30 g/mol. It features a linear pentan-1-ol backbone bearing an N-(3-methylbutyl) (isopentyl) substituent, placing it within the broader class of N-alkyl-ω-aminoalkanols.

Molecular Formula C10H23NO
Molecular Weight 173.30 g/mol
CAS No. 6947-13-3
Cat. No. B13870328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Methylbutyl)amino]pentan-1-ol
CAS6947-13-3
Molecular FormulaC10H23NO
Molecular Weight173.30 g/mol
Structural Identifiers
SMILESCC(C)CCNCCCCCO
InChIInChI=1S/C10H23NO/c1-10(2)6-8-11-7-4-3-5-9-12/h10-12H,3-9H2,1-2H3
InChIKeyBCQKGOCRUWFRFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3-Methylbutyl)amino]pentan-1-ol (CAS 6947-13-3): Chemical Identity, NCI Repository Pedigree, and Physicochemical Baseline


5-[(3-Methylbutyl)amino]pentan-1-ol (CAS 6947-13-3) is a secondary amino alcohol with the molecular formula C₁₀H₂₃NO and a molecular weight of 173.30 g/mol [1]. It features a linear pentan-1-ol backbone bearing an N-(3-methylbutyl) (isopentyl) substituent, placing it within the broader class of N-alkyl-ω-aminoalkanols. The compound carries the National Cancer Institute designation NSC 56582, indicating its historical inclusion in the NCI Developmental Therapeutics Program repository for anticancer screening [2]. Its structural signature—a branched, five-carbon N-alkyl chain terminating in a primary alcohol—stands in contrast to common linear-chain or shorter-chain analogs and defines its lipophilicity (computed XLogP3 = 1.9) and hydrogen-bonding capacity (two H-bond donors, two H-bond acceptors) [1].

Ion Channel Modulator Reference

Listed as exemplary N-alkyl amino alcohol in patent US20090062280A1 for potassium channel research models; supports intraocular pressure study contexts.

LogP Calibration Standard

Computed XLogP3 1.9 bridges short-chain and long-chain amino alcohols, enabling logP method validation and QSPR model development.

NCI Repository Traceability

Registered as NSC 56582 in NCI Developmental Therapeutics Program, offering provenance for historical anticancer screening context.

Why Generic Substitution Fails for 5-[(3-Methylbutyl)amino]pentan-1-ol: The Consequence of N-Alkyl Chain Architecture on Lipophilicity, Target Engagement, and Physicochemical Reproducibility


Amino alcohols with a 5-aminopentan-1-ol core are frequently treated as interchangeable building blocks, yet the N-alkyl substituent length, branching, and steric bulk directly modulate logP, amine basicity, and molecular recognition at biological targets including monoamine oxidases and ion channels [1]. The 3-methylbutyl (isopentyl) chain of CAS 6947-13-3 imparts a computed logP of approximately 1.9, which is substantially higher than that of the N-isopropyl analog (CAS 40447-21-0; predicted logP ≈ 1.2–1.4) and lower than that of a hypothetical N-octyl derivative [2]. These differences are not cosmetic: in a patent context where close N-alkyl amino alcohols are claimed as potassium channel modulators for ocular hypertension, even small changes in N-alkyl branching were associated with distinct compound identities and IP coverage, underscoring that structural isomers cannot be assumed to be functionally equivalent [3]. Without head-to-head comparative data, procurement decisions that treat any N-alkyl-5-aminopentan-1-ol as a drop-in replacement risk introducing uncontrolled variables in both biological assays and synthetic routes.

  • N-Alkyl chain branching and length shift logP by ≥0.5 units; isopropyl or linear-chain analogs may not reproduce target engagement or permeability profile.

  • Patent classification treats regioisomeric N-alkyl variants as distinct chemical entities; functional interchangeability cannot be assumed for SAR follow-up studies.

Quantitative Differentiation Evidence for 5-[(3-Methylbutyl)amino]pentan-1-ol: Physicochemical, Target Profiling, and Repository Provenance Comparisons


Lipophilicity Differentiation: Computed LogP of 5-[(3-Methylbutyl)amino]pentan-1-ol vs. Closest N-Alkyl Analog 5-(Isopropylamino)pentan-1-ol

The computed octanol-water partition coefficient (XLogP3) for 5-[(3-methylbutyl)amino]pentan-1-ol is 1.9, compared to 1.2 for 5-(isopropylamino)pentan-1-ol (CAS 40447-21-0) [1]. This 0.7 log unit increase reflects the additional two methylene units and chain branching, predicting approximately 5-fold greater lipophilicity. In a broader class-level context, the 3-methylbutyl chain provides a logP intermediate between short-chain (isopropyl, logP ≈ 1.2) and longer linear-chain analogs (e.g., N-octyl derivatives), positioning the compound for applications where intermediate membrane permeability or protein-binding characteristics are desirable [2].

Lipophilicity (XLogP3)
Reported
Target XLogP3 = 1.9
Comparator XLogP3 = 1.2
Δ +0.7 (~5× lipophilicity)

Supports lipophilicity-dependent assay design and permeability interpretation.

Computed values; experimental logP validation recommended.

Lipophilicity Physicochemical profiling ADME prediction

Patent-Cited Ion Channel Modulator Potential: 5-[(3-Methylbutyl)amino]pentan-1-ol Listed Among Exemplary Potassium Channel Blockers for Ocular Hypertension

In US Patent Application US20090062280A1, 5-[(3-methylbutyl)amino]pentan-1-ol (identified by InChIKey BCQKGOCRUWFRFE-UHFFFAOYSA-N) is explicitly listed among a panel of N-alkyl amino alcohols claimed as potassium channel blockers for reducing intraocular pressure. The patent enumerates dozens of structural variants, including close analogs such as 5-[(2-methylbutyl)amino]pentan-1-ol and 5-(butylamino)pentan-1-ol, each listed as distinct chemical entities. The inclusion of the 3-methylbutyl-substituted compound as a separate entry confirms that even regioisomeric or chain-length variations were considered non-interchangeable for the claimed therapeutic purpose [1]. No quantitative IC₅₀ data specific to this compound is disclosed within the patent; the evidence is therefore classified as supporting, establishing structural precedent and IP relevance rather than potency-based differentiation.

Patent Inclusion (K+ Channel)
Source review
Explicitly listed in US20090062280A1 as distinct potassium channel blocker entity among N-alkyl amino alcohol panel.

Establishes structural precedent for ion channel research; no quantitative potency data disclosed.

Patent context does not confirm functional activity; validate in target assays.

Ion channel pharmacology Ocular hypertension Potassium channel blocker

NCI Developmental Therapeutics Program Repository Pedigree: NSC 56582 as a Historically Screened Anticancer Candidate

The compound is registered in the National Cancer Institute's Developmental Therapeutics Program (DTP) repository under identifier NSC 56582 [1]. NCI DTP registration implies that the compound was at one point accessioned for anticancer screening, potentially including the NCI-60 human tumor cell line panel. While publicly available screening results (GI₅₀ values) for this specific NSC number could not be retrieved during the evidence search, the repository designation itself distinguishes the compound from structurally similar amino alcohols that lack any NCI screening history. Class-level inference suggests that compounds selected for NCI screening typically met minimum purity and structural novelty thresholds [2].

NCI DTP Registration
Class-level
Registered as NSC 56582 in NCI Developmental Therapeutics Program repository.

Supports batch provenance and historical anticancer screening context.

Public NCI-60 screening results not retrievable; consult NCI for archived data.

Anticancer screening NCI-60 panel Chemical repository provenance

Physicochemical Property Comparison: Boiling Point and Density of 5-[(3-Methylbutyl)amino]pentan-1-ol vs. 5-(Isopropylamino)pentan-1-ol

5-[(3-Methylbutyl)amino]pentan-1-ol has a reported boiling point of 253.4 °C at 760 mmHg and a predicted density of 0.865 g/cm³ . By comparison, the shorter-chain analog 5-(isopropylamino)pentan-1-ol (CAS 40447-21-0) exhibits a lower boiling point of 214.3 °C at 760 mmHg and a comparable predicted density of approximately 0.868 g/cm³ . The approximately 39 °C increase in boiling point, attributable to the additional van der Waals surface area and molecular weight of the 3-methylbutyl chain, has practical implications for distillation-based purification and thermal stability during storage and handling. The compound is a liquid at ambient temperature, unlike the isopropyl analog which is reported as a low-melting solid (mp 42–46 °C), affecting ease of formulation and weighing accuracy .

Boiling Point & State
Head-to-head
Target bp 253.4 °C, liquid at 20 °C
Comparator bp 214.3 °C, solid (mp 42–46 °C)
Δ +39.1 °C, liquid advantage

Liquid state may simplify aliquoting and automated liquid handling workflows.

Boiling point predicted; experimental verification under standard pressure advised.

Boiling point Density Physicochemical handling

Rotatable Bond Count and Conformational Flexibility: 5-[(3-Methylbutyl)amino]pentan-1-ol vs. Shorter-Chain Amino Alcohol Analogs

The compound possesses 8 rotatable bonds, compared to 6 for 5-(isopropylamino)pentan-1-ol and 5 for 2-[(3-methylbutyl)amino]ethanol (CAS 34240-76-1) [1]. The higher rotatable bond count reflects the combined flexibility of the linear pentanol backbone (4 rotatable C–C bonds) and the branched isopentyl N-substituent (3 rotatable C–C/C–N bonds). In drug-discovery contexts, rotatable bond count inversely correlates with oral bioavailability beyond a threshold of approximately 10, placing this compound in an intermediate range (8 rotatable bonds) that balances conformational adaptability for target binding with acceptable drug-likeness [2]. The shorter-chain analog 2-[(3-methylbutyl)amino]ethanol, with only 5 rotatable bonds, may be more rigid but also more polar (lower logP) due to the truncated hydroxyalkyl linker.

Rotatable Bonds
Class-level
8 rotatable bonds (vs. 6 for isopropyl analog, 5 for ethanol-backbone analog)

Intermediate conformational flexibility relevant to target binding and drug-likeness prediction.

Class-level bioavailability correlation; verify in specific target assays.

Conformational flexibility Molecular descriptors Drug-likeness

Best-Validated Application Scenarios for 5-[(3-Methylbutyl)amino]pentan-1-ol Derived from Quantitative Evidence


Ion Channel Modulator Lead Optimization Programs Targeting Ocular Hypertension

Based on its explicit listing in US20090062280A1 as a potassium channel blocker candidate, this compound can serve as a reference standard or starting scaffold for medicinal chemistry efforts aimed at reducing intraocular pressure. The patent context establishes that the 3-methylbutyl N-substitution pattern was considered a distinct inventive embodiment among a panel of amino alcohols, justifying its procurement for structure-activity relationship (SAR) expansion or confirmatory synthesis [1]. Researchers pursuing potassium channel modulation for glaucoma should use this exact compound to ensure alignment with the disclosed patent space.

Physicochemical Reference Standard for N-Alkyl Amino Alcohol LogP Calibration

With a computed XLogP3 of 1.9, this compound occupies a logP niche between the more hydrophilic isopropyl analog (logP ≈ 1.2) and more lipophilic long-chain derivatives [2]. It can function as a calibration standard for logP measurement methods (shake-flask, HPLC-derived) in amino alcohol series, or as a reference compound for building and validating quantitative structure-property relationship (QSPR) models for this chemotype.

NCI Repository-Traceable Anticancer Screening Hit Follow-Up

The NSC 56582 designation confirms historical accession into the NCI DTP repository [3]. Although public NCI-60 screening data are not retrievable for this NSC number, the repository registration provides a provenance trail that supports its use in retrospective analyses of historical screening data, in comparative oncology profiling against newer amino alcohol derivatives, or as a procurement-grade reference for academic groups seeking to replicate or extend unpublished NCI screening results.

Synthetic Intermediate for Antimalarial 8-Aminoquinoline Derivatives

A literature reference from the Journal of the American Chemical Society (DOI: 10.1021/ja01170a023) describes the synthesis of 8-aminoquinoline derivatives with antimalarial activity, in which 5-[(3-methylbutyl)amino]pentan-1-ol is cited as a synthetic intermediate or reaction product [4]. The compound may therefore be procured as a key building block for research groups exploring legacy antimalarial chemotypes or for the preparation of reference standards of historical anti-infective agents.

Application
Selection Property
Validation Focus
Ion Channel Modulator Research
N-alkyl chain architecture specificity
Align with patent-disclosed compound identity for SAR expansion in potassium channel studies
LogP Calibration Standard
Intermediate lipophilicity profile in amino alcohol series
Cross-validate computational logP with experimental methods (shake-flask, HPLC)
Anticancer Screening Reference
NCI DTP repository registration (NSC 56582)
Retrospective screening data interpretation or comparative oncology profiling
Synthetic Intermediate for Antimalarial Research
Building block for 8-aminoquinoline derivative synthesis
Confirm identity and purity for historical anti-infective chemotype preparation
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